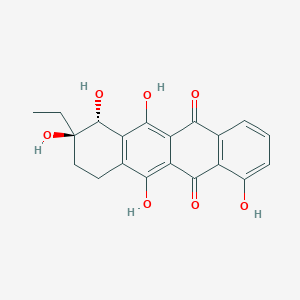
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Rhodomycinone is a compound belonging to the anthracycline family, which is a group of aromatic polyketides. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Gamma-Rhodomycinone is derived from the bacterium Streptomyces purpurascens and has been studied for its potential antibacterial and antitumor activities .
Vorbereitungsmethoden
Gamma-Rhodomycinone can be synthesized through various methods. One common approach involves the fermentation of Streptomyces purpurascens. The crude antibiotic complex is obtained by ethyl acetate extraction, followed by purification using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, indicating the presence of Rhodomycin and its analogues .
Analyse Chemischer Reaktionen
Gamma-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione can lead to the formation of various quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Gamma-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of anthracyclines. In biology and medicine, (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential antibacterial and antitumor activities. It has shown activity against Gram-positive bacteria and certain cancer cell lines, making it a promising candidate for further drug development . Additionally, this compound is used in the study of microbial secondary metabolites and their biosynthesis .
Wirkmechanismus
The mechanism of action of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells. This intercalation leads to the formation of stable complexes with DNA, preventing the normal functioning of the DNA and ultimately causing cell death. Gamma-Rhodomycinone also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Gamma-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. These compounds share a common tetracyclic structure with a 7,8,9,10-tetrahydro-tetracene-5,12-quinone skeleton. (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique in its specific aglycone and sugar residues, which contribute to its distinct biological activities. Other similar compounds include idarubicin, zorubicin, and aclacinomycin A, all of which are derived from Streptomyces species and have varying degrees of antibacterial and antitumor activities .
Eigenschaften
CAS-Nummer |
17514-35-1 |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
IYYYSIPRDYPSFJ-WOJBJXKFSA-N |
SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Isomerische SMILES |
CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyme |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















